NP-1815-PX

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

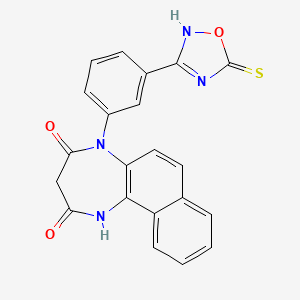

Molecular Formula |

C21H14N4O3S |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione |

InChI |

InChI=1S/C21H14N4O3S/c26-17-11-18(27)25(14-6-3-5-13(10-14)20-23-21(29)28-24-20)16-9-8-12-4-1-2-7-15(12)19(16)22-17/h1-10H,11H2,(H,22,26)(H,23,24,29) |

InChI Key |

BNMITFGQPNUZHK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC=CC(=C4)C5=NC(=S)ON5 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Antagonistic Action of NP-1815-PX: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

NP-1815-PX is a novel small molecule compound that has demonstrated significant potential in pre-clinical models of pain and inflammatory conditions. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its dual antagonistic effects on the P2X4 and Thromboxane A2 (TP) receptors. The information presented herein is a synthesis of current scientific literature, intended to inform further research and development efforts.

Core Mechanism of Action: Selective P2X4 Receptor Antagonism

This compound is primarily characterized as a selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2] P2X4 receptors are widely expressed in the central and peripheral nervous systems, particularly on microglia, and are implicated in neuropathic pain signaling.[1][2]

Inhibition of Microglial P2X4R in Neuropathic Pain

In models of herpetic and traumatic nerve injury, upregulation of P2X4 receptors on spinal cord microglia is a key contributor to pain hypersensitivity.[2] this compound has been shown to produce anti-allodynic effects in these models by inhibiting these microglial P2X4 receptors. This action prevents the ATP-induced influx of cations, including Ca2+, which is a critical step in the activation of microglia and the subsequent release of pro-inflammatory mediators that drive central sensitization and pain. Notably, this anti-allodynic effect is achieved without impacting normal pain sensitivity or motor function, suggesting a favorable therapeutic window.

Secondary Mechanism: Thromboxane A2 (TP) Receptor Antagonism

A distinctive feature of this compound is its ability to also act as an antagonist of the Thromboxane A2 (TP) receptor. This dual activity was identified in studies on guinea pig tracheal and bronchial smooth muscles.

Attenuation of Airway Smooth Muscle Contraction

In airway smooth muscle, ATP-induced contractions are mediated, in part, by the activation of P2X4 receptors, which leads to mechanisms associated with the prostanoid EP1 receptor. This compound effectively suppresses these contractions.

Furthermore, this compound strongly inhibits contractions induced by the TP receptor agonist U46619 and prostaglandin F2α (PGF2α). This effect is not observed with other P2X receptor antagonists, indicating that TP receptor antagonism is a specific characteristic of this compound. This dual antagonism of both P2X4 and TP receptors suggests its potential as a therapeutic agent for conditions like asthma, where both pathways can contribute to bronchoconstriction.

Anti-Inflammatory Properties and the NLRP3 Inflammasome

Note: The primary source for the following information has been retracted. These findings should be interpreted with caution.

In a murine model of colitis, this compound was reported to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome signaling pathway. The proposed mechanism involved the prevention of NLRP3 inflammasome activation and subsequent release of pro-inflammatory cytokines like IL-1β. This was associated with the amelioration of colonic tissue damage and a reduction in inflammatory markers. However, due to the retraction of the source article, these findings require independent verification.

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited studies.

| Cellular Assays | |

| Cell Type | Assay |

| hP2X4R-1321N1 cells | Intracellular Ca2+ imaging |

| rP2X3R-1321N1 cells | Intracellular Ca2+ imaging |

| hP2X7R-1321N1 cells | Intracellular Ca2+ imaging |

| Primary cultured microglial cells | Intracellular Ca2+ imaging |

| Human TP receptor-expressing cells | Intracellular Ca2+ imaging |

| Human FP receptor-expressing cells | Intracellular Ca2+ imaging |

| Tissue and In Vivo Studies | |

| Model | Tissue/Assay |

| Guinea Pig Tracheal Smooth Muscle (epithelium-intact) | ATP-induced contraction |

| Guinea Pig Tracheal and Bronchial Smooth Muscle (epithelium-denuded) | U46619 and PGF2α-induced contraction |

| Mouse Model of Herpetic Pain | Mechanical allodynia |

| Mouse Model of Traumatic Nerve Damage | Mechanical allodynia |

Experimental Protocols

Intracellular Calcium Imaging in Cell Lines

-

Cell Lines: 1321N1 human astrocytoma cells stably expressing human P2X4R (hP2X4R-1321N1), rat P2X3R (rP2X3R-1321N1), or human P2X7R (hP2X7R-1321N1). Human TP receptor-expressing cells and human FP receptor-expressing cells were also used.

-

Methodology: Cells were loaded with a ratiometric calcium indicator dye. Real-time changes in intracellular Ca2+ concentration ([Ca2+]i) were measured using fluorescence imaging upon application of a specific P2X or TP receptor agonist. The inhibitory effect of this compound was assessed by pre-incubating the cells with the compound at various concentrations before agonist application. The change in the fluorescence ratio (e.g., F340/F380) was used to quantify the relative increase in [Ca2+]i.

Primary Microglial Cell Culture and Calcium Imaging

-

Source: Primary microglial cells were cultured from the cerebral cortex of neonatal rats.

-

Methodology: Similar to the cell line experiments, cultured microglia were loaded with a calcium indicator dye. The effect of this compound on ATP-induced [Ca2+]i increase was measured.

Smooth Muscle Contraction Assays

-

Tissue Preparation: Tracheal and bronchial smooth muscle strips were isolated from male Hartley guinea pigs. Some preparations were left with the epithelium intact, while others were denuded.

-

Methodology: Muscle strips were mounted in organ baths and their isometric contractions were recorded. The effects of this compound were evaluated on contractions induced by various agonists, including ATP, the TP receptor agonist U46619, and PGF2α.

In Vivo Pain Models

-

Animal Models: Mouse models of herpetic pain (HSV-1 inoculation) and traumatic nerve damage (spinal nerve transection) were used.

-

Drug Administration: this compound was administered intrathecally.

-

Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to measure the paw withdrawal threshold or a pain-related score.

Signaling Pathway and Experimental Workflow Diagrams

References

NP-1815-PX: A Technical Guide to a Selective P2X4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NP-1815-PX, a potent and selective antagonist of the P2X4 receptor. The P2X4 receptor, an ATP-gated ion channel, has emerged as a critical therapeutic target, particularly for its role in neuropathic pain and inflammation. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated pathways to serve as a comprehensive resource for professionals in the field.

Introduction to this compound

This compound, with the chemical name 5-[3-(5-thioxo-4H-[1][2][3]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][1][3]diazepine-2,4(3H,5H)-dione, is a small molecule antagonist that demonstrates high selectivity for the P2X4 receptor. Pharmacological studies have identified P2X4 receptor antagonists like this compound as promising therapeutic agents for chronic pain conditions. It has been shown to produce significant anti-allodynic effects in animal models of neuropathic pain without altering baseline pain sensitivity or motor functions. A key characteristic of this compound is its polarity, which limits its penetration into the central nervous system (CNS).

Mechanism of Action

This compound functions as a selective, non-competitive allosteric antagonist of the P2X4 receptor. Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), this compound binds to a distinct, allosteric site on the receptor protein. This binding induces a conformational change in the receptor that reduces its affinity for ATP or prevents the channel from opening, thereby inhibiting the influx of cations like Ca²⁺ and Na⁺ that would typically follow ATP binding.

Figure 1: Allosteric Antagonism of this compound.

The P2X4 Receptor Signaling Pathway in Neuropathic Pain

In the context of neuropathic pain, the P2X4 receptor is a key player in the signaling cascade between microglia and neurons in the spinal cord. Following peripheral nerve injury, P2X4 receptors are upregulated in spinal microglia. The binding of ATP, released from damaged neurons, to these receptors triggers a signaling cascade that ultimately leads to pain hypersensitivity.

-

Activation : Extracellular ATP binds to and activates P2X4 receptors on the surface of microglia.

-

Ion Flux : This activation opens the non-selective cation channel, leading to a primary influx of extracellular Ca²⁺.

-

Downstream Signaling : The rise in intracellular Ca²⁺ activates the p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathway.

-

BDNF Release : Activated p38 MAPK stimulates the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF) from microglia.

-

Neuronal Disinhibition : BDNF then binds to its receptor, TrkB, on pain-transmission neurons in the dorsal horn. This interaction downregulates the potassium-chloride cotransporter KCC2, disrupting the neuron's chloride ion homeostasis and leading to a state of disinhibition, which enhances the transmission of pain signals.

Figure 2: P2X4R signaling in neuropathic pain.

Quantitative Data

The potency and selectivity of this compound have been characterized through in vitro assays. All data presented is based on intracellular calcium influx measurements in 1321N1 cells recombinantly expressing the target receptors.

Table 1: Potency of this compound at P2X4 Receptors

| Species | Receptor | IC₅₀ (µM) |

| Human | P2X4 | 0.26 |

| Rat | P2X4 | Inhibitory effect demonstrated |

| Mouse | P2X4 | Inhibitory effect demonstrated |

Table 2: Selectivity Profile of this compound

| Receptor Subtype (Human, unless specified) | IC₅₀ (µM) |

| P2X4 | 0.26 |

| P2X1 | > 30 |

| P2X2 | 7.3 |

| P2X3 (rat) | > 30 |

| P2X2/3 | > 30 |

| P2X7 | > 30 |

Experimental Protocols

The following are representative protocols for evaluating the efficacy of a P2X4 antagonist like this compound.

In Vitro: Intracellular Calcium Influx Assay

This assay quantifies the ability of an antagonist to inhibit the rise in intracellular calcium ([Ca²⁺]i) following agonist stimulation of P2X4 receptors expressed in a host cell line.

Objective: To determine the IC₅₀ value of this compound.

Materials:

-

Host cell line (e.g., 1321N1 or HEK293) stably expressing the human P2X4 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Krebs solution or similar physiological buffer.

-

P2X4 agonist: ATP.

-

Test compound: this compound.

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Preparation: Plate the P2X4-expressing cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading: Remove the culture medium and wash the cells with Krebs solution. Incubate the cells with a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with Krebs solution to remove any unincorporated dye.

-

Compound Incubation: Add Krebs solution containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes.

-

Signal Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for approximately 30 seconds.

-

Agonist Stimulation: Add a pre-determined concentration of ATP (typically the EC₅₀ concentration) to all wells to stimulate the P2X4 receptors.

-

Data Acquisition: Continuously record the fluorescence intensity for several minutes to capture the peak calcium response.

-

Analysis: Calculate the percentage inhibition of the ATP-induced calcium response for each concentration of this compound. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression.

In Vivo: Spared Nerve Injury (SNI) Model of Neuropathic Pain

This surgical model in mice induces long-lasting mechanical allodynia, a key symptom of neuropathic pain, and is used to evaluate the anti-allodynic effects of test compounds.

Objective: To assess the ability of this compound to reverse mechanical allodynia.

Materials:

-

Male C57BL/6 mice.

-

Anesthetics (e.g., ketamine/xylazine mixture).

-

Surgical tools, stereo microscope, and sutures (e.g., 6-0).

-

Von Frey filaments of varying bending forces.

-

Test compound: this compound.

Procedure:

-

Baseline Measurement: Prior to surgery, habituate the mice to the testing environment. Determine the baseline paw withdrawal threshold for each mouse by applying von Frey filaments with increasing force to the lateral plantar surface of the hind paw. A positive response is a sharp withdrawal or licking of the paw. The threshold is the lowest force that elicits a response in at least 3 out of 5 applications.

-

SNI Surgery:

-

Anesthetize the mouse.

-

Make a small incision in the skin of the mid-thigh on one leg to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Under a microscope, carefully isolate the common peroneal and tibial nerves. Ligate these two nerves tightly with a suture and cut them distal to the ligation, removing a small section.

-

Ensure the sural nerve remains completely untouched and intact.

-

Close the muscle and skin layers with sutures.

-

-

Post-Operative Assessment: Allow the animals to recover. Allodynia typically develops within a few days and remains stable for several weeks.

-

Drug Administration and Testing:

-

Once allodynia is established (typically 7-14 days post-surgery), administer this compound (e.g., via intrathecal or other relevant route).

-

At various time points after administration, re-measure the paw withdrawal threshold using the von Frey filaments as described in the baseline step.

-

-

Analysis: Compare the paw withdrawal thresholds before and after drug administration. A significant increase in the threshold indicates an anti-allodynic effect.

Figure 3: Workflow for P2X4 antagonist evaluation.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the P2X4 receptor and represents a promising lead compound for the development of novel therapeutics. Its high potency and selectivity for the P2X4 receptor, combined with demonstrated efficacy in preclinical models of neuropathic pain, underscore its potential. However, its limited ability to cross the blood-brain barrier is a critical consideration for targeting CNS disorders and may direct its therapeutic applications toward peripheral conditions or necessitate formulation strategies to enhance CNS delivery. This guide provides the foundational technical information required for researchers to effectively utilize and further investigate this selective P2X4 receptor antagonist.

References

An In-depth Technical Guide to NP-1815-PX: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. It details its mechanism of action, particularly its effects on P2X4 and other receptors, and summarizes key findings from preclinical studies in pain, inflammation, and respiratory disorders. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][1][2]diazepin-1-ide, is a complex heterocyclic molecule.[1] Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Caption: 2D chemical structure of this compound.

A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | sodium 2,4-dioxo-5-(3-(5-thioxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)-2,3,4,5-tetrahydronaphtho[1,2-b][1][2]diazepin-1-ide | |

| Molecular Formula | C21H13N4NaO3S | |

| Molecular Weight | 402.07867 Da (for the free acid) | |

| InChI Key | MIBCQKIVVIBTLQ-UHFFFAOYSA-M | |

| Physical Form | Solid | |

| Purity | 97.82% | |

| Storage Temperature | 4°C |

Pharmacological Profile: A Selective P2X4 Receptor Antagonist

This compound is primarily characterized as a selective antagonist of the P2X4 receptor (P2X4R). P2X4Rs are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP) and are widely expressed in the central and peripheral nervous systems, as well as on immune cells. Their activation is implicated in various pathological conditions, including neuropathic pain and inflammation.

Mechanism of Action

This compound exerts its pharmacological effects by inhibiting the function of P2X4 receptors. This has been demonstrated in various experimental models:

-

Inhibition of ATP-Induced Calcium Influx: In human astrocytoma cells expressing human P2X4Rs, this compound was shown to inhibit ATP-induced intracellular calcium ([Ca2+]i) responses. It also effectively reduced ATP-induced [Ca2+]i increases in primary cultured microglial cells, which are known to express P2X4R.

-

Anti-Allodynic Effects: In a mouse model of herpetic pain, intrathecal administration of this compound significantly ameliorated mechanical allodynia, a key symptom of neuropathic pain. This effect is attributed to the blockade of P2X4R expressed in spinal microglia. Notably, this compound did not affect acute physiological pain or motor coordination, suggesting a favorable therapeutic window.

-

Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory effects in a murine model of colitis. It was shown to attenuate body weight decrease, reduce spleen weight, and ameliorate colonic tissue damage. Mechanistically, this compound was found to decrease tissue levels of IL-1β and caspase-1 expression and activity. These effects are linked to the inhibition of the NLRP3 inflammasome signaling pathway.

Off-Target Effects: Interaction with the Thromboxane Receptor

Interestingly, studies have revealed that this compound also exhibits antagonistic effects on the thromboxane (TP) receptor. This was observed as a strong inhibition of contractions in guinea pig tracheal and bronchial smooth muscles induced by the TP receptor agonist U46619. This compound also suppressed the U46619-induced increase in intracellular Ca2+ in human TP receptor-expressing cells. This dual antagonism of P2X4 and TP receptors may contribute to its potential therapeutic utility in conditions like asthma, where both pathways are implicated.

Experimental Protocols

Intracellular Calcium Imaging

-

Cell Lines: 1321N1 human astrocytoma cells stably expressing human P2X4Rs (hP2X4R-1321N1). Primary cultured microglial cells from neonatal Wistar rats.

-

Methodology: Cells are loaded with a calcium-sensitive dye (e.g., Fura-2 AM). Real-time changes in intracellular calcium concentration ([Ca2+]i) are measured using a fluorescence imaging system.

-

Experimental Procedure:

-

Establish a baseline [Ca2+]i level.

-

Pre-incubate cells with varying concentrations of this compound for a defined period (e.g., 10-15 minutes).

-

Stimulate the cells with a P2X4R agonist, such as ATP.

-

Record the change in fluorescence intensity, which corresponds to the change in [Ca2+]i.

-

To confirm the involvement of P2X4R in microglial cells, a positive allosteric modulator like ivermectin can be used to potentiate the ATP-induced response.

-

In Vivo Model of Herpetic Pain

-

Animal Model: Mice inoculated with herpes simplex virus type 1 (HSV-1).

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold.

-

Drug Administration: this compound is administered intrathecally.

-

Experimental Procedure:

-

Induce herpetic pain by inoculating mice with HSV-1.

-

Measure the baseline paw withdrawal threshold before drug administration.

-

Administer this compound or vehicle intrathecally at specific time points post-inoculation (e.g., twice daily from day 5 to 7).

-

Measure the paw withdrawal threshold at various time points after drug administration to assess the anti-allodynic effect.

-

Motor coordination can be evaluated using a rotarod test, and acute pain responses can be assessed with tail-flick and hot-plate tests to rule out non-specific effects.

-

Murine Model of Colitis

-

Animal Model: Murine model of 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis.

-

Drug Administration: this compound is administered orally.

-

Assessment of Colitis:

-

Monitor body weight changes.

-

Measure spleen weight.

-

Perform macroscopic and microscopic evaluation of colonic tissue damage.

-

Measure tissue levels of inflammatory markers such as IL-1β and caspase-1 activity.

-

-

Experimental Procedure:

-

Induce colitis in mice by intrarectal administration of DNBS.

-

Administer this compound or vehicle orally for a specified duration (e.g., 6 days) after the onset of colitis.

-

At the end of the treatment period, sacrifice the animals and collect colonic tissue for analysis.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits P2X4R-mediated signaling in neuropathic pain.

Caption: this compound blocks TP receptor-mediated smooth muscle contraction.

Caption: this compound inhibits NLRP3 inflammasome activation via P2X4R blockade.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its selective antagonism of the P2X4 receptor. Its demonstrated efficacy in preclinical models of neuropathic pain and inflammation, coupled with its interesting off-target activity on the TP receptor, warrants further investigation. This technical guide provides a solid foundation of its chemical and pharmacological properties to aid future research and development efforts. It is important to note that one of the key papers on its anti-inflammatory effects in colitis has been retracted, and therefore, findings from that study should be interpreted with caution.

References

The Discovery and Development of NP-1815-PX: A Novel Kinase Inhibitor for Hematologic Malignancies

Abstract

NP-1815-PX is a novel, orally bioavailable small molecule inhibitor targeting the constitutively active FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2), key drivers in various hematologic malignancies. This document details the discovery, preclinical development, and early clinical evaluation of this compound, highlighting its potent and selective inhibitory activity, favorable pharmacokinetic profile, and promising anti-tumor efficacy. The data presented herein support the continued development of this compound as a potential therapeutic agent for patients with acute myeloid leukemia (AML) and other related disorders.

Introduction

Mutations in receptor tyrosine kinases are critical oncogenic drivers in a multitude of cancers. Specifically, internal tandem duplication (ITD) mutations of the FLT3 receptor are found in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. Additionally, the JAK-STAT signaling pathway is frequently dysregulated in myeloproliferative neoplasms (MPNs). The development of dual FLT3 and JAK2 inhibitors presents a rational therapeutic strategy to target these interconnected pathways, potentially overcoming resistance and improving patient outcomes. This compound was designed to address this unmet medical need.

Discovery of this compound

A high-throughput screening campaign of an in-house compound library was initiated to identify novel scaffolds with inhibitory activity against both FLT3 and JAK2. This was followed by a structure-activity relationship (SAR) optimization program to enhance potency, selectivity, and drug-like properties.

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to measure the phosphorylation of a synthetic peptide substrate by the catalytic domains of recombinant human FLT3 and JAK2.

-

Procedure:

-

Assays were conducted in 384-well plates.

-

Each well contained the respective kinase (FLT3 or JAK2), the peptide substrate, ATP, and a test compound from the library at a concentration of 10 µM.

-

The reaction was incubated for 60 minutes at room temperature.

-

A solution containing a europium-labeled anti-phosphopeptide antibody and an allophycocyanin-labeled streptavidin was added to stop the reaction and initiate the FRET signal.

-

The TR-FRET signal was read on a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Inhibition was calculated relative to a DMSO control.

-

This screening and subsequent optimization led to the identification of this compound as a lead candidate.

In-Vitro Characterization of NP-1815-PX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NP-1815-PX is a novel, potent, and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel implicated in various inflammatory and neuropathic pain conditions. This document provides a comprehensive in-vitro characterization of this compound, summarizing its inhibitory activity, selectivity profile, and mechanism of action. Detailed experimental protocols for key assays are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological properties.

Core Compound Properties

| Property | Value | Reference |

| Chemical Name | 5-[3-(5-thioxo-4H-[1][2][3]oxadiazol-3-yl)phenyl]-1H-naphtho[1,2-b][1][3]diazepine-2,4(3H,5H)-dione | |

| Molecular Formula | C21H14N4O3S | |

| Primary Target | P2X4 Receptor (P2X4R) | |

| Mechanism of Action | Selective P2X4R Antagonist |

Potency and Selectivity

The inhibitory potency of this compound was determined through calcium influx assays in human astrocytoma cells (1321N1) stably expressing the human P2X4 receptor. The selectivity was assessed against a panel of other P2X receptor subtypes.

Table 1: Inhibitory Activity of this compound on P2X Receptors

| Receptor Subtype | Agonist (Concentration) | This compound IC50 | Reference |

| Human P2X4R | ATP (1 µM) | 0.26 µM | |

| Human P2X1R | ATP | > 30 µM | |

| Human P2X2R | ATP | 7.3 µM | |

| Rat P2X3R | ATP (0.3 µM) | > 30 µM | |

| Human P2X2/3R | ATP | > 30 µM | |

| Human P2X7R | BzATP (10 µM) | > 30 µM |

Mechanism of Action: Inhibition of the NLRP3 Inflammasome

This compound has been shown to exert anti-inflammatory effects through the inhibition of the NLRP3 inflammasome signaling pathway. Activation of P2X4R by extracellular ATP is a known trigger for NLRP3 inflammasome assembly and subsequent pro-inflammatory cytokine release. By blocking P2X4R, this compound prevents this downstream cascade.

Signaling Pathway Diagram

Experimental Protocols

Calcium Influx Assay for P2X4R Antagonist Activity

This protocol describes the methodology to determine the IC50 value of this compound against the human P2X4 receptor.

-

Cell Culture: Human astrocytoma 1321N1 cells stably expressing the human P2X4 receptor (hP2X4R-1321N1) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.

-

Compound Addition: Varying concentrations of this compound are added to the wells and pre-incubated for 15 minutes at room temperature.

-

Agonist Stimulation: The plate is then placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence is recorded before the addition of the P2X4R agonist, ATP, to a final concentration of 1 µM to stimulate calcium influx.

-

Data Acquisition and Analysis: Fluorescence intensity is measured in real-time. The increase in intracellular calcium is quantified, and the percentage of inhibition by this compound at each concentration is calculated relative to the control (agonist alone). The IC50 value is determined by fitting the concentration-response curve with a four-parameter logistic equation.

NLRP3 Inflammasome Activation Assay in THP-1 Cells

This protocol outlines a method to assess the inhibitory effect of this compound on the NLRP3 inflammasome pathway in a human monocytic cell line.

-

Cell Culture and Priming: Human monocytic THP-1 cells are cultured and primed with lipopolysaccharide (LPS) (1 µg/mL) for 3 hours to upregulate the expression of pro-IL-1β and NLRP3.

-

Inhibitor Treatment: The primed cells are then treated with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for 1 hour.

-

Inflammasome Activation: The NLRP3 inflammasome is subsequently activated by adding ATP to a final concentration of 5 mM for 1 hour.

-

Sample Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of secreted IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The reduction in IL-1β levels in the presence of this compound indicates inhibition of the NLRP3 inflammasome pathway.

-

Caspase-1 Activity (Optional): Cell lysates can be analyzed for caspase-1 activity using a fluorometric or colorimetric assay to further confirm the inhibitory effect of this compound on the inflammasome complex.

Summary and Future Directions

This compound is a valuable research tool for investigating the role of the P2X4 receptor in health and disease. Its high selectivity and demonstrated in-vitro efficacy in inhibiting P2X4R-mediated calcium influx and downstream NLRP3 inflammasome activation make it a promising candidate for further preclinical development. Future in-vitro studies could focus on radioligand binding assays to determine its binding affinity (Kd) and further elucidate its allosteric or competitive mechanism of action. Additionally, detailed characterization of its effects on other downstream signaling molecules in the P2X4R pathway would provide a more complete understanding of its pharmacological profile.

References

The Binding Affinity of NP-1815-PX for P2X4 Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of NP-1815-PX, a selective antagonist of the P2X4 receptor. The P2X4 receptor, an ATP-gated ion channel, is a promising therapeutic target for a variety of conditions, particularly those involving neuroinflammation and chronic pain.[1][2][3][4] this compound has emerged as a valuable tool for studying the function of this receptor and as a potential lead compound for drug development.

Quantitative Analysis of this compound Interaction with P2X4 Receptors

The primary quantitative measure of this compound's potency at the P2X4 receptor comes from functional assays, specifically those measuring the inhibition of ATP-induced intracellular calcium influx. To date, direct binding affinity values such as Kd or Ki from radioligand binding assays have not been published for this compound.

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the functional antagonism of this compound. Studies have consistently reported a potent and selective inhibition of P2X4 receptors by this compound.

| Compound | Receptor Subtype | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound | human P2X4 | Calcium Influx | hP2X4R-1321N1 | 0.26 | [5] |

| This compound | human P2X1 | Calcium Influx | hP2X1R-1321N1 | >30 | |

| This compound | rat P2X3 | Calcium Influx | rP2X3R-1321N1 | >30 | |

| This compound | human P2X2/3 | Calcium Influx | hP2X2/3R-1321N1 | >30 | |

| This compound | human P2X2 | Calcium Influx | hP2X2R-1321N1 | 7.3 | |

| This compound | human P2X7 | Calcium Influx | hP2X7R-1321N1 | >30 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound-receptor interactions. Below are descriptions of the key experimental protocols relevant to determining the binding and functional properties of ligands like this compound for P2X4 receptors.

Calcium Influx Assay

This functional assay is the primary method used to determine the IC50 value of this compound. It measures the ability of the antagonist to block the increase in intracellular calcium concentration triggered by the activation of P2X4 receptors by an agonist like ATP.

Principle: P2X4 receptors are cation channels that are permeable to Ca2+. Upon activation by ATP, the channel opens, leading to an influx of Ca2+ into the cell. This change in intracellular Ca2+ concentration can be measured using fluorescent calcium indicators.

Generalized Protocol:

-

Cell Culture: Cells stably expressing the P2X4 receptor (e.g., 1321N1 astrocytoma cells) are cultured to confluence in appropriate media.

-

Cell Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM, by incubation in a physiological buffer. Intracellular esterases cleave the AM ester, trapping the dye inside the cells.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.

-

Agonist Stimulation: The P2X4 receptor agonist, ATP, is added to the cells to stimulate channel opening and subsequent calcium influx.

-

Fluorescence Measurement: The change in fluorescence of the calcium indicator is measured over time using a flow cytometer or a fluorescence plate reader. Indo-1, for example, exhibits a shift in its fluorescence emission wavelength upon binding to calcium, allowing for ratiometric measurement.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the ATP-induced calcium response compared to the control (agonist alone). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Radioligand Binding Assay (General Methodology)

While specific data for this compound using this method is not available, radioligand binding assays are the gold standard for determining the direct binding affinity (Kd or Ki) of a compound to a receptor.

Principle: This assay measures the direct interaction of a radiolabeled ligand with the receptor. In a competition binding assay, the ability of an unlabeled compound (like this compound) to displace a known radiolabeled ligand from the receptor is quantified.

Generalized Protocol:

-

Membrane Preparation: Membranes from cells or tissues expressing the P2X4 receptor are prepared by homogenization and centrifugation.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable P2X4 receptor radioligand (e.g., [35S]ATPγS) and varying concentrations of the unlabeled competitor compound (the ligand of interest).

-

Separation of Bound and Free Radioligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Radioactivity Measurement: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the unlabeled compound can then be calculated using the Cheng-Prusoff equation.

Visualizations

P2X4 Receptor Signaling Pathway in Neuropathic Pain

Caption: P2X4 signaling in microglia leading to pain hypersensitivity and its inhibition by this compound.

Experimental Workflow for Calcium Influx Assay

Caption: A generalized workflow for determining antagonist potency using a calcium influx assay.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: A generalized workflow for determining binding affinity via a radioligand competition assay.

References

- 1. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]

- 3. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2X4: A fast and sensitive purinergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]

The P2X4 Receptor Antagonist NP-1815-PX: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: NP-1815-PX is a novel, potent, and selective antagonist of the P2X4 receptor (P2X4R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X4R is increasingly recognized as a key player in the pathogenesis of chronic pain and inflammatory conditions, primarily through its expression on immune cells such as microglia. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key preclinical findings and outlining the experimental methodologies used to elucidate its activity.

Pharmacokinetics

While comprehensive human pharmacokinetic data for this compound is not publicly available, preclinical studies have characterized some of its key properties. The compound exhibits high aqueous solubility, a feature that is advantageous for formulation and administration.[1] However, a significant characteristic of this compound is its limited ability to cross the blood-brain barrier (BBB), particularly following oral administration.[1][2] This suggests that its therapeutic effects in central nervous system disorders, such as neuropathic pain, are likely mediated by peripherally administered routes (e.g., intrathecal injection) that bypass the BBB. One study noted that despite its polar nature, this compound can enter the central nervous system, although this appears to be a point of contradiction in the available literature.[3]

Detailed quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), plasma half-life, clearance rate, and volume of distribution have not been reported in the reviewed scientific literature.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective antagonism of the P2X4 receptor. This activity has been demonstrated in various in vitro and in vivo models, highlighting its potential as a therapeutic agent for chronic pain and inflammation.

In Vitro Activity

This compound demonstrates high potency and selectivity for the human P2X4 receptor. In cellular assays using 1321N1 cells expressing the human P2X4R, this compound inhibited ATP-induced intracellular calcium influx with a half-maximal inhibitory concentration (IC50) of approximately 260 nM.[4] Its selectivity has been established through comparative assays with other P2X receptor subtypes.

| Receptor Subtype | Agonist Used | This compound IC50 (µM) |

| Human P2X4R | 1 µM ATP | 0.26 |

| Rat P2X3R | 0.3 µM ATP | > 100 |

| Human P2X7R | 10 µM BzATP | > 100 |

| Data sourced from Matsumura et al., 2016. |

The inhibitory effect of this compound has also been confirmed on rat and mouse P2X4 receptors, indicating its utility in preclinical rodent models of disease.

In Vivo Efficacy

Neuropathic Pain: Intrathecal administration of this compound has been shown to produce significant anti-allodynic effects in mouse models of traumatic nerve injury and herpetic pain. Notably, this effect was achieved without altering acute pain sensitivity, suggesting a specific mechanism targeting pathological pain states. In a spinal nerve transection model, a 30 pmol intrathecal dose of this compound significantly increased the paw withdrawal threshold in response to mechanical stimulation.

Visceral Pain and Inflammation: In a murine model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, oral administration of this compound demonstrated anti-inflammatory effects. Treatment with this compound attenuated body weight loss and ameliorated macroscopic and microscopic colonic tissue damage. These effects are believed to be mediated through the inhibition of the NLRP3 inflammasome signaling pathway.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by blocking the activation of P2X4 receptors on microglia, key immune cells of the central nervous system. Activation of microglial P2X4R is a critical step in the development and maintenance of chronic pain states. Two primary downstream signaling pathways have been implicated in the action of this compound.

1. Brain-Derived Neurotrophic Factor (BDNF) - KCC2 Pathway in Neuropathic Pain:

In neuropathic pain, nerve injury leads to the upregulation and activation of P2X4R on spinal microglia. This triggers the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then acts on neurons in the dorsal horn of the spinal cord, leading to the downregulation of the potassium-chloride cotransporter 2 (KCC2). The reduction in KCC2 function disrupts the chloride ion gradient in these neurons, rendering GABAergic inhibition less effective and contributing to the hyperexcitability that manifests as allodynia. This compound, by blocking the initial P2X4R activation, prevents this cascade of events.

Caption: P2X4R-BDNF-KCC2 signaling pathway in neuropathic pain.

2. NLRP3 Inflammasome Pathway in Inflammation:

In inflammatory conditions, P2X4R activation can trigger the assembly and activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome within immune cells. This multi-protein complex activates caspase-1, which in turn cleaves pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) into their active forms, perpetuating the inflammatory response. This compound can mitigate this inflammatory cascade by preventing the initial P2X4R-mediated activation of the NLRP3 inflammasome.

Caption: P2X4R-NLRP3 inflammasome signaling pathway in inflammation.

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of this compound, providing a framework for the replication and extension of these findings.

P2X Receptor Activity Assay (Calcium Imaging)

Objective: To determine the inhibitory activity of this compound on various P2X receptor subtypes.

Cell Lines: Human astrocytoma cell line 1321N1 stably expressing human P2X4R, rat P2X3R, or human P2X7R.

Protocol:

-

Cells are seeded onto 96-well plates and cultured to confluence.

-

The culture medium is removed, and cells are incubated with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Following incubation, the cells are washed to remove excess dye.

-

Varying concentrations of this compound are added to the wells and pre-incubated for 15 minutes.

-

A P2X receptor agonist (e.g., ATP for P2X4R and P2X3R, BzATP for P2X7R) is added to the wells to stimulate calcium influx.

-

Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response compared to vehicle-treated controls.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Neuropathic Pain Models

1. Spinal Nerve Transection Model:

Objective: To evaluate the anti-allodynic effect of this compound in a model of traumatic nerve injury.

Animal Model: Male C57BL/6J mice.

Protocol:

-

Mice are anesthetized, and the L5 spinal nerve is exposed and tightly ligated.

-

A sham operation, where the nerve is exposed but not ligated, is performed on control animals.

-

Mechanical allodynia is assessed 7 days post-surgery using von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

-

On day 7, this compound or vehicle is administered intrathecally.

-

The paw withdrawal threshold is measured at various time points post-injection to assess the anti-allodynic effect.

2. Herpetic Pain Model:

Objective: To assess the efficacy of this compound in a viral model of neuropathic pain.

Animal Model: Male C57BL/6J mice.

Protocol:

-

Herpes simplex virus type 1 (HSV-1) is inoculated into the plantar surface of the mouse hind paw.

-

The development of mechanical allodynia is monitored daily using von Frey filaments.

-

On the day of peak allodynia, this compound or vehicle is administered intrathecally.

-

The paw withdrawal threshold is measured to determine the effect of the compound on herpetic pain.

Experimental Workflow for In Vivo Pain Models

Caption: General experimental workflow for in vivo neuropathic pain models.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound that selectively targets the P2X4 receptor. Its potent antagonism of P2X4R translates to significant efficacy in preclinical models of chronic pain and inflammation. The elucidated mechanisms of action, involving the modulation of the BDNF-KCC2 and NLRP3 inflammasome pathways, provide a strong rationale for its further development. While the current pharmacokinetic profile suggests challenges with oral bioavailability for central targets due to poor BBB penetration, its high solubility and demonstrated efficacy with local administration warrant further investigation into alternative delivery strategies and its potential for treating peripheral inflammatory conditions. The detailed experimental protocols provided herein offer a foundation for future research aimed at further characterizing the therapeutic potential of this compound and other P2X4R antagonists.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and this compound, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. optibrium.com [optibrium.com]

- 4. Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

NP-1815-PX: A Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of the P2X4 receptor antagonist, NP-1815-PX, in dimethyl sulfoxide (DMSO). The data and protocols presented herein are essential for the accurate preparation, storage, and use of this compound in a research and development setting.

Core Properties of this compound Sodium

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₃N₄NaO₃S | [1] |

| Molecular Weight | 424.41 g/mol | [1] |

| CAS Number | 1239578-80-3 | [1] |

| Appearance | Solid | |

| Purity | >98% (typical) |

Solubility in DMSO

This compound sodium exhibits high solubility in DMSO. The following table summarizes the available quantitative data.

| Parameter | Value | Conditions and Notes |

| Solubility | 250 mg/mL | Requires sonication for dissolution.[1][2] |

| Molar Concentration | 589.05 mM | Calculated based on a molecular weight of 424.41 g/mol . |

Note on DMSO Quality: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is strongly recommended to use newly opened, anhydrous DMSO for the preparation of stock solutions.

Recommended Dissolution Protocol

To achieve the maximum solubility of this compound in DMSO, the following procedure is recommended:

-

Weigh the desired amount of this compound sodium into a suitable vial.

-

Add the appropriate volume of fresh, anhydrous DMSO.

-

Warm the vial to 37°C.

-

Agitate the solution in an ultrasonic bath until the compound is completely dissolved.

-

Visually inspect the solution to ensure there are no undissolved particulates.

References

The Role of NP-1815-PX in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NP-1815-PX, a selective antagonist of the P2X4 receptor, and its role within the intricate network of purinergic signaling pathways. Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), is crucial in a myriad of physiological and pathophysiological processes. The P2X4 receptor, an ATP-gated ion channel, has emerged as a key player in neuroinflammation, chronic pain, and other inflammatory conditions. This document details the mechanism of action of this compound, presents its pharmacological data, outlines key experimental protocols for its study, and visualizes its interaction with purinergic signaling cascades.

Introduction to Purinergic Signaling

Purinergic signaling is a form of extracellular communication where purine nucleotides and nucleosides, most notably ATP and adenosine, act as signaling molecules.[1] These molecules are released from cells under various conditions, including cellular stress, injury, and normal physiological activity. Once in the extracellular space, they bind to and activate specific purinergic receptors on the surface of the same or neighboring cells, initiating a wide range of cellular responses.[1][2]

There are two main families of purinergic receptors:

-

P1 Receptors: G protein-coupled receptors (GPCRs) that are activated by adenosine.

-

P2 Receptors: These are further divided into two subfamilies:

-

P2Y Receptors: GPCRs activated by ATP, ADP, UTP, UDP, and UDP-glucose.

-

P2X Receptors: Ligand-gated ion channels that open in response to ATP binding, allowing the influx of cations (Na⁺ and Ca²⁺).[2]

-

The P2X receptor family consists of seven subtypes (P2X1-P2X7). This guide focuses on the P2X4 receptor and its selective antagonist, this compound.

This compound: A Selective P2X4 Receptor Antagonist

This compound is a potent and selective antagonist of the P2X4 receptor. Its selectivity makes it a valuable tool for elucidating the specific roles of the P2X4 receptor in various biological processes and a potential therapeutic agent for conditions where P2X4 receptor activity is dysregulated.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been characterized in various in vitro systems. The following tables summarize the key quantitative data regarding its potency and selectivity.

| Target | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Human P2X4R | 1321N1 | Intracellular Ca²⁺ increase | 0.26 | |

| Rat P2X4R | 1321N1 | Intracellular Ca²⁺ increase | Not specified, but inhibitory effect shown | |

| Mouse P2X4R | 1321N1 | Intracellular Ca²⁺ increase | Not specified, but inhibitory effect shown |

| Receptor Subtype | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Human P2X1R | 1321N1 | Intracellular Ca²⁺ increase | >30 | |

| Human P2X2R | 1321N1 | Intracellular Ca²⁺ increase | 7.3 | |

| Rat P2X3R | 1321N1 | Intracellular Ca²⁺ increase | >30 | |

| Human P2X2/3R | 1321N1 | Intracellular Ca²⁺ increase | >30 | |

| Human P2X7R | 1321N1 | Intracellular Ca²⁺ increase | >30 |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the activation of the P2X4 receptor, thereby preventing the downstream signaling cascades initiated by ATP binding.

P2X4 Receptor-Mediated Signaling

Activation of the P2X4 receptor by extracellular ATP leads to the opening of its non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. This influx of cations, particularly Ca²⁺, acts as a critical second messenger, triggering a variety of downstream cellular responses. In immune cells like microglia, this can lead to the activation of intracellular signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway. This, in turn, can drive the synthesis and release of pro-inflammatory mediators, including brain-derived neurotrophic factor (BDNF) and prostaglandin E2 (PGE₂).

In the context of inflammatory conditions, P2X4 receptor activation can also contribute to the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by processing and activating pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.

Caption: P2X4 Receptor Signaling and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in purinergic signaling.

Intracellular Calcium Imaging with Fura-2 AM

This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2X4 receptor activation and inhibition by this compound.

Materials:

-

Cells expressing the P2X4 receptor (e.g., 1321N1 astrocytoma cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or Hank's Balanced Salt Solution (HBSS)

-

ATP solution (agonist)

-

This compound solution (antagonist)

-

Ionomycin (for determining maximum fluorescence)

-

EGTA (for determining minimum fluorescence)

-

Fluorescence microscope with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Cell Preparation: Seed cells onto glass coverslips and culture until they reach the desired confluency.

-

Dye Loading: a. Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS). b. Wash the cells once with HBS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

De-esterification: a. Wash the cells twice with HBS to remove extracellular Fura-2 AM. b. Incubate the cells in HBS for at least 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: a. Mount the coverslip onto the microscope stage in a perfusion chamber. b. Continuously perfuse the cells with HBS. c. Excite the cells alternately with 340 nm and 380 nm light and record the fluorescence emission at 510 nm. d. Establish a baseline fluorescence ratio (F340/F380). e. To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified time (e.g., 10-15 minutes). f. Stimulate the cells with ATP and record the change in the F340/F380 ratio.

-

Calibration (Optional but Recommended): a. At the end of the experiment, perfuse the cells with a high Ca²⁺ solution containing a calcium ionophore like ionomycin to obtain the maximum fluorescence ratio (Rmax). b. Then, perfuse with a Ca²⁺-free solution containing EGTA to obtain the minimum fluorescence ratio (Rmin). c. These values can be used to convert the fluorescence ratio to absolute [Ca²⁺]i using the Grynkiewicz equation.

Caption: Workflow for Intracellular Calcium Imaging.

In Vivo Model of Neuropathic Pain: Mechanical Allodynia Assessment

This protocol describes the use of the von Frey test to assess mechanical allodynia in a mouse model of neuropathic pain and to evaluate the analgesic effects of this compound.

Materials:

-

Mice

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for inducing nerve injury (e.g., chronic constriction injury model)

-

Von Frey filaments of varying calibrated forces

-

Testing apparatus with a wire mesh floor

-

This compound for administration (e.g., intrathecal injection)

Procedure:

-

Induction of Neuropathic Pain: Surgically induce a peripheral nerve injury, such as the chronic constriction injury (CCI) of the sciatic nerve. Allow the animals to recover and for neuropathic pain to develop (typically 7-14 days).

-

Acclimatization: On the day of testing, place the mice in individual compartments on the wire mesh platform and allow them to acclimate for at least 30 minutes.

-

Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold (PWT). a. Apply von Frey filaments to the plantar surface of the hind paw with increasing force. b. A positive response is a sharp withdrawal, flinching, or licking of the paw. c. The threshold is the lowest force that elicits a consistent withdrawal response. The "up-down" method of Dixon is commonly used to determine the 50% withdrawal threshold.

-

Drug Administration: Administer this compound via the desired route (e.g., intrathecal injection).

-

Post-treatment Measurement: At various time points after drug administration, repeat the von Frey test to assess the effect of this compound on the PWT. An increase in the PWT indicates an anti-allodynic effect.

Caption: Workflow for the Von Frey Test.

In Vivo Model of Inflammatory Bowel Disease: DNBS-Induced Colitis

This protocol details the induction of colitis in rats using 2,4-dinitrobenzenesulfonic acid (DNBS) to study the anti-inflammatory effects of this compound. Note: A study using this model to evaluate this compound has been retracted, so caution should be exercised in interpreting any related findings. This protocol is provided as a general methodology.

Materials:

-

Rats (e.g., Sprague-Dawley)

-

DNBS

-

Ethanol (30-50%)

-

Catheter for intrarectal administration

-

This compound for oral administration

-

Dexamethasone (positive control)

-

Calipers and scales for macroscopic scoring

-

Reagents for myeloperoxidase (MPO) assay and cytokine analysis (e.g., ELISA kits)

Procedure:

-

Acclimatization and Fasting: Acclimatize rats to the housing conditions. Fast the animals overnight before colitis induction.

-

Induction of Colitis: a. Lightly anesthetize the rats. b. Insert a catheter intrarectally to a depth of about 8 cm. c. Slowly instill a solution of DNBS in ethanol. d. Keep the rat in a head-down position for a few minutes to ensure the solution is retained.

-

Treatment: a. Administer this compound, vehicle, or a positive control (e.g., dexamethasone) orally once daily for a specified period (e.g., 6 days).

-

Monitoring and Assessment: a. Monitor body weight, stool consistency, and the presence of fecal blood daily. b. At the end of the study, euthanize the animals and collect the colons. c. Assess macroscopic damage using a scoring system based on inflammation, ulceration, and thickening. d. Collect tissue samples for histological analysis, MPO assay (to quantify neutrophil infiltration), and measurement of inflammatory cytokine levels (e.g., IL-1β).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2X4 receptor in purinergic signaling. Its selectivity allows for the targeted exploration of P2X4-mediated pathways in health and disease. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the therapeutic potential of targeting the P2X4 receptor in conditions such as chronic pain and inflammatory disorders. As our understanding of the complexities of purinergic signaling continues to grow, selective antagonists like this compound will be instrumental in translating this knowledge into novel therapeutic strategies.

References

Understanding the Therapeutic Potential of NP-1815-PX: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

NP-1815-PX is a novel, selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, particularly those involving inflammation and neuropathic pain.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical data, and the signaling pathways it modulates. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action

This compound functions as a selective antagonist of the P2X4 receptor.[1][3] The P2X4 receptor is an ionotropic receptor activated by extracellular adenosine triphosphate (ATP), which is often released during cellular stress and inflammation.[2] By blocking this receptor, this compound can inhibit downstream signaling cascades that contribute to inflammatory responses and pain sensitization.

Therapeutic Potential in Inflammatory Bowel Disease (IBD)

Note: A significant portion of the research on this compound in the context of colitis comes from a study by D'Antongiovanni et al. (2022), which has since been retracted due to concerns about data integrity. The findings from this paper should be interpreted with caution.

Preclinical studies in a murine model of dinitrobenzene sulfonic acid (DNBS)-induced colitis suggested that this compound has anti-inflammatory effects. In this model, oral administration of this compound was reported to attenuate body weight decrease, reduce spleen weight, and ameliorate macroscopic and microscopic colonic tissue damage. The proposed mechanism for these effects involves the inhibition of the NLRP3 inflammasome signaling pathway. Specifically, this compound was shown to prevent the upregulation of IL-1β release and the activity of NLRP3, caspase-1, caspase-5, and caspase-8 in lipopolysaccharide and ATP-stimulated THP-1 cells. It was also noted to ameliorate the reduction of the tight junction protein occludin associated with colitis.

Quantitative Data from Colitis Model

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

| Change in Body Weight (g) | -25 ± 3 | -15 ± 2 | -10 ± 2 |

| Spleen Weight (g) | 1.2 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 |

| Macroscopic Damage Score | 4.5 ± 0.5 | 2.5 ± 0.3 | 2.0 ± 0.3 |

| Microscopic Damage Score | 3.8 ± 0.4 | 2.1 ± 0.3 | 1.8 ± 0.2 |

| Colonic IL-1β (pg/mg protein) | 150 ± 20 | 80 ± 15 | 65 ± 10 |

| Colonic Caspase-1 Activity (fold increase) | 4.2 ± 0.5 | 2.1 ± 0.4 | 1.9 ± 0.3 |

*p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM. (Data extracted from a retracted publication and should be viewed with caution).

Experimental Protocol: Murine Model of Colitis

-

Model Induction: Colitis was induced in male Sprague-Dawley rats by a single intrarectal administration of DNBS (120 mg/kg) dissolved in 50% ethanol.

-

Drug Administration: this compound (3, 10, and 30 mg/kg) or vehicle (methocel) was administered orally once daily for 6 days, starting immediately after DNBS instillation.

-

Assessment of Colitis:

-

Body weight was monitored daily.

-

On day 7, animals were euthanized, and the colon was removed for macroscopic and microscopic damage scoring.

-

Spleen weight was recorded.

-

Colonic tissue was collected for the measurement of IL-1β levels (ELISA) and caspase-1 activity (colorimetric assay).

-

-

Cell Culture Experiments: Human monocytic THP-1 cells were stimulated with LPS (1 µg/mL) for 3 hours, followed by ATP (5 mM) for 45 minutes. This compound was added 30 minutes before ATP stimulation. IL-1β release and caspase activity were measured in the cell lysates and supernatants.

Signaling Pathway: this compound in Colitis

Caption: this compound inhibits P2X4R, blocking NLRP3 inflammasome activation.

Therapeutic Potential in Neuropathic Pain

This compound has demonstrated anti-allodynic effects in a mouse model of herpetic pain and traumatic nerve damage. Intrathecal administration of this compound was shown to dose-dependently decrease pain-related scores and suppress the induction of mechanical allodynia without affecting motor coordination. The underlying mechanism is believed to be the inhibition of P2X4 receptors on microglia in the spinal cord. Activation of these receptors by ATP leads to the release of brain-derived neurotrophic factor (BDNF), which in turn contributes to neuronal hyperexcitability and pain. By blocking this pathway, this compound can alleviate pain hypersensitivity.

Quantitative Data from Neuropathic Pain Models

| Model | Treatment | Paw Withdrawal Threshold (g) |

| Traumatic Nerve Damage | Sham + Vehicle | 4.5 ± 0.3 |

| Nerve Injury + Vehicle | 0.8 ± 0.1 | |

| Nerve Injury + this compound (10 pmol) | 2.1 ± 0.4 | |

| Nerve Injury + this compound (30 pmol) | 3.5 ± 0.5 | |

| Herpetic Pain | Mock + Vehicle | 0 |

| HSV-1 + Vehicle | 3.8 ± 0.2 | |

| HSV-1 + this compound (10 pmol) | 2.1 ± 0.3 | |

| HSV-1 + this compound (30 pmol) | 1.2 ± 0.2 |

*p < 0.05 vs. Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocol: Neuropathic Pain Models

-

Traumatic Nerve Damage Model: The fourth lumbar spinal nerve was transected in adult male C57BL/6J mice. Mechanical allodynia was assessed 7 days post-surgery using von Frey filaments. This compound was administered intrathecally.

-

Herpetic Pain Model: Herpes simplex virus type 1 (HSV-1) was inoculated into the hind paw of mice. Pain-related behavior (licking and biting) was scored. This compound was administered intrathecally from day 5 to 7 post-inoculation.

-

In Vitro Calcium Imaging: Primary cultured microglial cells were loaded with Fura-2 AM, and intracellular calcium concentrations were measured in response to ATP with or without this compound.

Signaling Pathway: this compound in Neuropathic Pain

Caption: this compound blocks microglial P2X4R, inhibiting BDNF release and pain.

Therapeutic Potential in Asthma

This compound has been investigated for its effects on airway smooth muscle contractions, suggesting a potential role in asthma treatment. In guinea pig tracheal and bronchial smooth muscles, this compound was found to inhibit contractions induced by ATP. Interestingly, this study also revealed that this compound has an antagonistic effect on the prostanoid TP receptor, which is also involved in bronchoconstriction. This dual antagonism of both P2X4 and TP receptors suggests that this compound could be particularly effective in mitigating asthma symptoms.

Quantitative Data from Airway Smooth Muscle Studies

| Preparation | Agonist | Treatment | Inhibition of Contraction (%) |

| Epithelium-intact Tracheal Smooth Muscle | ATP (10⁻⁴ M) | This compound (10⁻⁵ M) | 85 ± 5 |

| Epithelium-denuded Tracheal Smooth Muscle | U46619 (TP agonist) (10⁻⁸ M) | This compound (10⁻⁵ M) | 70 ± 8 |

| This compound (10⁻⁴ M) | 95 ± 3 | ||

| Epithelium-denuded Bronchial Smooth Muscle | U46619 (10⁻⁸ M) | This compound (10⁻⁵ M) | 65 ± 7 |

| This compound (10⁻⁴ M) | 92 ± 4* |

*p < 0.01 vs. control. Data are expressed as the mean ± SEM.

Experimental Protocol: Guinea Pig Airway Smooth Muscle Contractions

-

Tissue Preparation: Tracheal and bronchial rings were isolated from male Hartley guinea pigs and mounted in organ baths.

-

Contraction Measurement: Isometric contractions were recorded in response to various agonists, including ATP and the TP receptor agonist U46619.

-

Drug Application: this compound was added to the organ baths before the addition of agonists to assess its inhibitory effects.

-

Intracellular Calcium Measurement: Human TP receptor-expressing cells were used to measure changes in intracellular calcium concentrations in response to U46619 with and without this compound.

Experimental Workflow: Investigating this compound in Asthma Models

Caption: Workflow for assessing this compound effects on airway smooth muscle.

Summary and Future Directions

This compound is a promising P2X4 receptor antagonist with demonstrated preclinical efficacy in models of inflammatory bowel disease, neuropathic pain, and asthma. Its multifaceted mechanism of action, particularly the dual antagonism of P2X4 and TP receptors in the context of asthma, warrants further investigation.

Future research should focus on:

-

Independently verifying the anti-inflammatory effects of this compound in colitis models, given the retraction of the key study in this area.

-

Elucidating the detailed molecular interactions between this compound and the P2X4 receptor.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for different therapeutic indications.

-

Evaluating the safety and efficacy of this compound in more complex, chronic disease models to better predict its clinical potential.

The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its continued development as a novel treatment for inflammatory and pain-related disorders.

References

Methodological & Application

Application Notes and Protocols for NP-1815-PX In-Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

NP-1815-PX is a potent and selective antagonist of the P2X4 receptor (P2X4R), a ligand-gated ion channel activated by extracellular ATP. P2X4R is implicated in various physiological and pathological processes, particularly in neuroinflammation and chronic pain states. These application notes provide detailed experimental protocols for in-vivo studies using this compound, focusing on its anti-allodynic effects in murine models of neuropathic pain. The provided data and protocols are intended to guide researchers in designing and executing robust pre-clinical investigations of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the P2X4 receptor, which is predominantly expressed on microglia in the central nervous system. In pathological conditions such as nerve injury, activated microglia upregulate P2X4R. The binding of ATP to these receptors triggers a cascade of downstream signaling events, including calcium influx, activation of p38 MAPK, and the subsequent release of brain-derived neurotrophic factor (BDNF). BDNF, in turn, acts on dorsal horn neurons, leading to neuronal hyperexcitability and the manifestation of chronic pain. By antagonizing the P2X4R, this compound inhibits this signaling pathway, thereby attenuating neuroinflammation and alleviating pain hypersensitivity.[1][2]

Data Presentation

Table 1: In-Vitro Potency and Selectivity of this compound

| Target Receptor | Species | Assay | IC50 Value | Reference |

| P2X4R | Human | [Ca2+]i increase in hP2X4R-1321N1 cells | 0.26 µM | [3][4][5] |

| P2X4R | Rat | [Ca2+]i increase in rP2X4R-1321N1 cells | Inhibitory effect observed | |

| P2X4R | Mouse | [Ca2+]i increase in mP2X4R-1321N1 cells | Inhibitory effect observed | |

| hP2X1R | Human | [Ca2+]i increase | >30 µM | |

| rP2X3R | Rat | [Ca2+]i increase | >30 µM | |

| hP2X2/3R | Human | [Ca2+]i increase | >30 µM | |

| hP2X7R | Human | [Ca2+]i increase | >30 µM | |

| hP2X2R | Human | [Ca2+]i increase | 7.3 µM |

Table 2: Summary of In-Vivo Efficacy of this compound in Murine Neuropathic Pain Models

| Animal Model | Administration Route | Dose | Key Findings | Reference |

| Herpetic Pain Model (HSV-1 inoculation) | Intrathecal | 10 and 30 pmol/mouse | Dose-dependently suppressed the induction of mechanical allodynia. | |

| Spinal Nerve Transection | Intrathecal | 30 pmol/5 µl | Significantly ameliorated the decreased paw withdrawal threshold. |

Mandatory Visualization

References

- 1. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]

- 4. This compound | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]

- 5. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]

Application Notes and Protocols for NP-1815-PX in a Mouse Model of Herpetic Pain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of NP-1815-PX, a selective P2X4 receptor antagonist, in a preclinical mouse model of herpetic pain. This document is intended to guide researchers in replicating and building upon studies investigating the therapeutic potential of P2X4R antagonists for pain relief.

Introduction

Herpetic pain, including postherpetic neuralgia (PHN), is a debilitating neuropathic pain condition that arises from the reactivation of the varicella-zoster virus or herpes simplex virus (HSV)[1][2][3]. The purinergic P2X4 receptor (P2X4R), predominantly expressed in microglia in the spinal cord, has emerged as a key player in the pathogenesis of chronic pain[4][5]. This compound is a novel, potent, and selective antagonist of the P2X4 receptor. Studies have demonstrated its efficacy in alleviating mechanical allodynia in a mouse model of herpetic pain induced by Herpes Simplex Virus Type 1 (HSV-1) inoculation. These notes provide the essential information to utilize this compound in this specific preclinical pain model.

Mechanism of Action